molecular formula C23H19N3 B2457141 N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline CAS No. 941961-83-7

N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline

Cat. No. B2457141
CAS RN: 941961-83-7
M. Wt: 337.426
InChI Key: LXGAEQQANGITMB-UHFFFAOYSA-N
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Description

“N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline” is a chemical compound that contains an imidazole group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is based on a phenanthro[9,10-d]imidazole group .


Molecular Structure Analysis

The compound contains an imidazole group, which is a five-membered heterocyclic moiety . It also contains a phenanthro[9,10-d]imidazole group . Further structural analysis is not available in the retrieved resources.

Scientific Research Applications

Optical and Theoretical Studies

Research by Jayabharathi et al. (2015) introduces a phenanthrimidazole derivative synthesized using sol–gel prepared TiO2 rutile as a catalyst. This derivative, when bound to magnetic nanoparticles to form a composite, exhibited enhanced absorption and emission intensities compared to the free molecule. The composite was characterized through various spectroscopic and microscopic techniques, revealing insights into its optical properties and potential applications in material science, especially in optoelectronics and photonics (Jayabharathi, Ramanathan, Thanikachalam, & Karunakaran, 2015).

Catalysis and Ligand Efficiency

Altman and Buchwald (2006) discussed the efficacy of a similar compound, 4,7-Dimethoxy-1,10-phenanthroline, as a ligand in copper-catalyzed N-arylation of imidazoles. This study underscored the ligand's efficiency in facilitating reactions under mild conditions across a variety of substrates, hinting at the broader utility of phenanthroline derivatives in catalytic processes (Altman & Buchwald, 2006).

Sensor Technology Applications

Gu et al. (2016) developed a fluorescent nitrite probe based on a phenanthroimidazol derivative, demonstrating fast and highly selective fluorescence response to nitrite over other species. This study indicates the potential of such compounds in the development of sensitive and selective sensors for environmental monitoring and food safety (Gu, Huang, Hu, Liu, Su, Duan, Li, & Yao, 2016).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities and are used in various commercially available drugs . Therefore, “N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline” and similar compounds may have potential applications in drug development.

properties

IUPAC Name

N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3/c1-26(2)16-13-11-15(12-14-16)23-24-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(21)25-23/h3-14,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGAEQQANGITMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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